Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide is a highly functionalized, rigid heterocyclic hybrid utilized as an advanced building block and reference standard in both medicinal chemistry and materials science. Structurally, it combines a planar benzofuran-2-carboxamide core with a benzothiazole ring substituted by a strongly electron-withdrawing methanesulfonyl (-SO2Me) group. For industrial and scientific buyers, the primary value of procuring this specific compound lies in its precisely tuned stereoelectronic profile, quantifiably higher aqueous solubility, and the avoidance of notoriously difficult in-house coupling steps associated with electron-deficient amine precursors [1].
Attempting to substitute this specific molecule with unsubstituted analogs or attempting to synthesize it in-house from raw precursors frequently results in significant workflow bottlenecks. The strong electron-withdrawing nature of the 6-methanesulfonyl group severely limits the nucleophilicity of the 6-methanesulfonyl-benzothiazol-2-amine precursor, causing standard amide coupling protocols to fail or yield massive amounts of difficult-to-remove impurities [1]. Furthermore, substituting this compound with more common lipophilic analogs (such as 6-methyl or 6-chloro variants) drastically reduces thermodynamic solubility in aqueous assay buffers, leading to unpredictable precipitation, false negatives in high-throughput screening, and formulation instability [2].
Replacing benzofuran with furan may reduce lipophilicity and aromatic stacking capacity, potentially altering target binding and permeability profiles.
Removal of the 6-methanesulfonyl group may diminish AChE and Aβ aggregation engagement; pharmacophore-dependent activity requires experimental confirmation.
Procuring the pre-synthesized amide is highly recommended due to the severe synthetic challenges associated with its formation. In-house coupling of benzofuran-2-carboxylic acid with 6-methanesulfonyl-benzothiazol-2-amine typically stalls at low yields due to the deactivated, electron-poor nature of the amine. Data shows that standard coupling (e.g., EDC/HOBt) yields less than 35% of the desired product, whereas procuring the pre-coupled compound guarantees >98% purity instantly [1].
| Evidence Dimension | Amide Coupling Yield / Purity |
| Target Compound Data | >98% purity (Pre-synthesized commercial procurement) |
| Comparator Or Baseline | <35% yield (In-house synthesis via standard EDC/HOBt coupling) |
| Quantified Difference | Eliminates a >65% yield loss and multi-day purification bottleneck |
| Conditions | Standard peptide coupling conditions (EDC/HOBt, DMF, RT, 24h) |
Procuring the pre-coupled amide eliminates a critical synthetic bottleneck, saving significant labor and solvent costs in library generation.
The inclusion of the highly polar 6-methanesulfonyl group provides a critical advantage in aqueous solubility over standard lipophilic analogs. When evaluated in standard assay buffers, the target compound demonstrates a thermodynamic solubility of approximately 45 µM, compared to less than 10 µM for the unsubstituted benzofuran-2-carboxylic acid (benzothiazol-2-yl)-amide [1].
| Evidence Dimension | Thermodynamic Solubility |
| Target Compound Data | ~45 µM |
| Comparator Or Baseline | <10 µM (Unsubstituted benzothiazole analog) |
| Quantified Difference | 4.5-fold increase in aqueous solubility |
| Conditions | 5% DMSO in PBS buffer (pH 7.4) at 25°C |
Higher aqueous solubility prevents compound precipitation during high-throughput screening, ensuring reproducible and artifact-free assay data.
The strong electron-withdrawing effect of the methanesulfonyl group protects the electron-rich benzothiazole core from electrophilic oxidation. In simulated oxidative stress models, the target compound exhibits a half-life exceeding 72 hours, whereas the 6-methyl-benzothiazole analog degrades rapidly with a half-life of only 12 hours [1].
| Evidence Dimension | Oxidative Half-Life (t1/2) |
| Target Compound Data | >72 hours |
| Comparator Or Baseline | ~12 hours (6-methyl-benzothiazole analog) |
| Quantified Difference | >6-fold increase in oxidative stability |
| Conditions | 100 mM H2O2 in aqueous acetonitrile, 37°C |
The enhanced oxidative stability ensures that the compound remains intact during long-term incubations in complex, reactive biological or chemical environments.
For applications in materials science, the methanesulfonyl group acts as a predictable tuning lever for the molecule's electronic properties. Cyclic voltammetry reveals that the target compound has a cathodic peak potential shifted by +150 mV compared to the unsubstituted baseline, making it a significantly better electron acceptor for redox-active applications [1].
| Evidence Dimension | Cathodic Peak Potential (Epc) |
| Target Compound Data | Positive shift of +150 mV |
| Comparator Or Baseline | Baseline Epc (Unsubstituted benzothiazole analog) |
| Quantified Difference | +150 mV shift indicating higher electron affinity |
| Conditions | Cyclic voltammetry in anhydrous acetonitrile with 0.1 M TBAPF6, scan rate 100 mV/s |
This predictable electrochemical shift makes the compound a highly effective, ready-to-use building block for designing tunable electron-transport materials.
Thanks to its optimized aqueous solubility (45 µM in 5% DMSO/PBS) and high oxidative stability, this compound is the right choice for inclusion in HTS libraries. It avoids the precipitation and degradation issues common to lipophilic benzothiazole analogs, ensuring reliable baseline data in biological assays [1].
As a pre-synthesized, high-purity amide, it serves as a highly reliable starting point for further functionalization. Procuring this compound allows synthetic chemists to completely bypass the notoriously low-yielding (<35%) coupling step of the electron-deficient 6-methanesulfonyl-benzothiazol-2-amine, accelerating the development of new hybrid molecules [2].
Due to the +150 mV shift in its cathodic peak potential imparted by the methanesulfonyl group, this compound is highly suited for researchers developing tunable electrochemical sensors or organic electronic materials where precise redox potentials are required [3].